4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide
Overview
Description
4-Methoxy-N,2,3,6-tetramethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamide compounds. It has a molecular formula of C11H17NO3S and a molecular weight of 243.32 g/mol .
Molecular Structure Analysis
The molecular structure of 4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide consists of a benzene ring substituted with four methyl groups, a methoxy group, and a sulfonamide group .Scientific Research Applications
Fluorescence Studies and Zinc Complex Formation
4-methoxybenzenesulfonamide derivatives have been explored for their potential in fluorescence studies and zinc complex formation. Kimber et al. (2003) demonstrated that compounds structurally similar to 4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide can form fluorescent complexes with zinc (Zn(II)), indicating their potential use in zinc detection and fluorescence-based studies (Kimber et al., 2003).
Photodynamic Therapy Applications
A 2020 study by Pişkin et al. highlights the use of benzenesulfonamide derivatives in photodynamic therapy, particularly for cancer treatment. They synthesized new zinc phthalocyanine complexes substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Structural Analysis
The structural analysis of similar compounds is crucial in understanding their applications. Rodrigues et al. (2015) examined the crystal structures of compounds related to 4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide, revealing insights into their molecular architecture and potential functional applications (Rodrigues et al., 2015).
Electrosynthesis and Spectroscopic Characterization
In 1991, Moustafid et al. explored the electrosynthesis and spectroscopic characterization of polymers derived from methoxybenzene compounds. These studies contribute to the understanding of the electronic properties and potential applications of these materials in various fields (Moustafid et al., 1991).
Antitumor Applications
Research on benzenesulfonamide derivatives also extends to antitumor applications. A study by Owa et al. (2002) evaluated compounds from sulfonamide-focused libraries for their antitumor effects, highlighting the potential of these compounds, including those similar to 4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide, in cancer treatment (Owa et al., 2002).
Safety and Hazards
properties
IUPAC Name |
4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-7-6-10(15-5)8(2)9(3)11(7)16(13,14)12-4/h6,12H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKFPBNNDYULE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC)C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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